molecular formula C14H11ClO3 B15336563 4-(Benzyloxy)phenyl Carbonochloridate

4-(Benzyloxy)phenyl Carbonochloridate

Cat. No.: B15336563
M. Wt: 262.69 g/mol
InChI Key: AJGFKMWQFMDKTJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl Carbonochloridate is an organic compound with the molecular formula C14H11ClO3. It is a derivative of phenyl carbonochloridate, where a benzyloxy group is attached to the phenyl ring. This compound is primarily used in organic synthesis as a reagent for introducing the benzyloxycarbonyl (Cbz) protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)phenyl Carbonochloridate can be synthesized through the reaction of 4-(benzyloxy)phenol with triphosgene in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA). The reaction is typically carried out in an anhydrous tetrahydrofuran (THF) solvent at low temperatures (0°C) and then allowed to warm to room temperature .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of phosgene gas, although hazardous, is common in the production process to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl Carbonochloridate primarily undergoes substitution reactions, particularly nucleophilic substitution, where the carbonochloridate group is replaced by a nucleophile. It can also participate in coupling reactions such as the Suzuki–Miyaura coupling .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for 4-(Benzyloxy)phenyl Carbonochloridate involves the formation of a stable benzyloxycarbonyl (Cbz) protecting group on amines. This protection suppresses the nucleophilic and basic properties of the amine, allowing for selective reactions to occur on other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)phenyl Carbonochloridate is unique due to the presence of the benzyloxy group, which can provide additional stability and selectivity in certain synthetic applications. This makes it a valuable reagent in complex organic synthesis where selective protection and deprotection steps are required .

Properties

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) carbonochloridate

InChI

InChI=1S/C14H11ClO3/c15-14(16)18-13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

AJGFKMWQFMDKTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)Cl

Origin of Product

United States

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